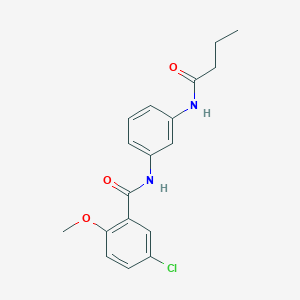
N-(3-butanamidophenyl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCP is a chemical compound that was first synthesized in the 1990s by a team of researchers led by Dr. Yuichi Hattori at the Tokyo Institute of Technology. Since then, BCP has been the subject of numerous studies investigating its potential therapeutic applications. BCP has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects. In
Mecanismo De Acción
The mechanism of action of BCP is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation. BCP has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BCP has been shown to exhibit a range of biochemical and physiological effects. BCP has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BCP has also been shown to exhibit analgesic effects by reducing pain sensitivity. In addition, BCP has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. BCP has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. One limitation of using BCP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research on BCP. One area of research could focus on the development of new drugs based on the structure of BCP. Another area of research could focus on the mechanism of action of BCP, with the goal of identifying new targets for drug development. Additionally, research could be conducted to investigate the potential use of BCP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of BCP involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine and acetic anhydride. The resulting product is then reacted with thionyl chloride to yield the final product, BCP. The synthesis of BCP is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
BCP has been the subject of numerous scientific studies investigating its potential therapeutic applications. BCP has been shown to exhibit anti-inflammatory, anti-cancer, and analgesic effects, making it a promising candidate for the development of new drugs. BCP has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-[3-(butanoylamino)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)15-10-12(19)8-9-16(15)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
FMHJMSBJRLTGIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)

![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)

![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)